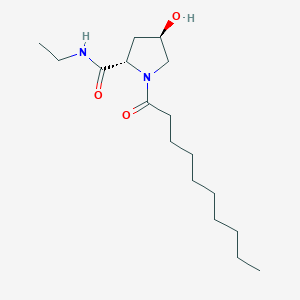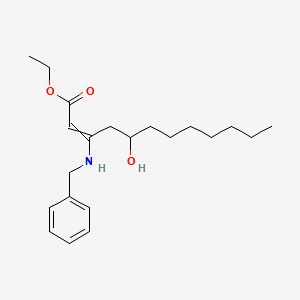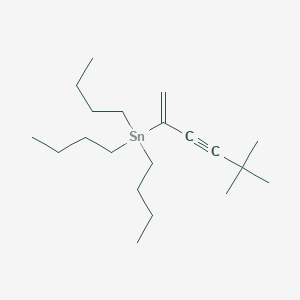
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide is a synthetic compound with a unique structure that combines a decanoyl group, an ethyl group, and a hydroxyproline derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is a naturally occurring amino acid.
Decanoylation: The decanoyl group is introduced through an acylation reaction using decanoyl chloride in the presence of a base such as triethylamine.
N-Ethylation: The N-ethyl group is added via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or microbial growth.
類似化合物との比較
(4R)-1-Decanoyl-N-methyl-4-hydroxy-L-prolinamide: Similar structure but with a methyl group instead of an ethyl group.
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-D-prolinamide: Similar structure but with the D-enantiomer of proline.
Uniqueness:
Structural Features: The combination of the decanoyl group, ethyl group, and hydroxyproline derivative makes (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide unique.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
649570-13-8 |
|---|---|
分子式 |
C17H32N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
(2S,4R)-1-decanoyl-N-ethyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O3/c1-3-5-6-7-8-9-10-11-16(21)19-13-14(20)12-15(19)17(22)18-4-2/h14-15,20H,3-13H2,1-2H3,(H,18,22)/t14-,15+/m1/s1 |
InChIキー |
HPPOAJUZQPJRSC-CABCVRRESA-N |
異性体SMILES |
CCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)NCC)O |
正規SMILES |
CCCCCCCCCC(=O)N1CC(CC1C(=O)NCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B15168862.png)





![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)


![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)




